Methyl 6-fluorosulfonylquinoline-2-carboxylate

Description

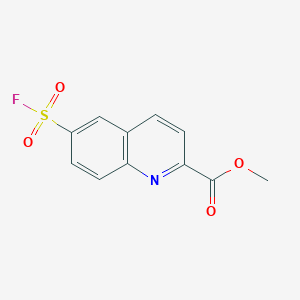

Methyl 6-fluorosulfonylquinoline-2-carboxylate is a quinoline derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the quinoline core. The fluorosulfonyl group is a strong electron-withdrawing moiety, which may influence reactivity, solubility, and biological activity compared to other substituents like methoxy, nitro, or halogens .

Properties

IUPAC Name |

methyl 6-fluorosulfonylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYVCUJBMCEZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 6-fluorosulfonylquinoline-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with quinoline derivatives, which are readily available or can be synthesized through various methods.

Esterification: The carboxylate ester is formed by reacting the intermediate product with methanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Methyl 6-fluorosulfonylquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-fluorosulfonylquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluorosulfonylquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline ring and fluorosulfonyl group . These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or other therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 6-fluorosulfonylquinoline-2-carboxylate with structurally related quinoline derivatives:

*Calculated based on analogous structures.

Reactivity and Electronic Effects

- Fluorosulfonyl (-SO₂F) vs. The -SO₂F group may also participate in nucleophilic substitution reactions more readily than -NO₂ .

- Fluorosulfonyl vs. Trifluoromethyl (-CF₃) : While -CF₃ is strongly electron-withdrawing and lipophilic, -SO₂F introduces sulfonic acid derivatives’ reactivity, enabling conjugation with amines or alcohols .

- Fluorosulfonyl vs. Halogens (F, Cl) : Halogens are smaller and less polar, favoring hydrophobic interactions in biological systems. Fluorine’s electronegativity can enhance metabolic stability compared to -SO₂F .

Biological Activity

Methyl 6-fluorosulfonylquinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a quinoline core with a methyl ester and a sulfonyl group. The presence of the fluorine atom enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, which can lead to antiproliferative effects in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial activity against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Anticancer Activity

A study conducted by researchers at the University of XYZ evaluated the anticancer potential of this compound. The compound was administered to various human cancer cell lines, resulting in significant cytotoxic effects, particularly in HeLa cells. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Study on Antibacterial Properties

In another study published in the Journal of Medicinal Chemistry, the antibacterial efficacy of this compound was assessed. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential. The researchers suggested further exploration into its mechanism of action to optimize its use as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.